Cas no 1114660-32-0 (2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione structure
1114660-32-0 structure
Product name:2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No:1114660-32-0
MF:C21H13Cl2NO3S
Molecular Weight:430.303822278976
CID:5389166

2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質

名前と識別子

    • (4-chlorophenyl)-[4-(3-chlorophenyl)-1,1-dioxo-1$l^{6},4-benzothiazin-2-yl]methanone
    • 2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
    • インチ: 1S/C21H13Cl2NO3S/c22-15-10-8-14(9-11-15)21(25)20-13-24(17-5-3-4-16(23)12-17)18-6-1-2-7-19(18)28(20,26)27/h1-13H
    • InChIKey: CCHWZHHYSAGSNN-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C([H])C(=C1[H])N1C([H])=C(C(C2C([H])=C([H])C(=C([H])C=2[H])Cl)=O)S(C2=C([H])C([H])=C([H])C([H])=C12)(=O)=O

2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3411-6470-15mg
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
15mg
$89.0 2023-09-10
Life Chemicals
F3411-6470-10μmol
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-6470-25mg
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
25mg
$109.0 2023-09-10
Life Chemicals
F3411-6470-30mg
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
30mg
$119.0 2023-09-10
Life Chemicals
F3411-6470-4mg
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
4mg
$66.0 2023-09-10
Life Chemicals
F3411-6470-5mg
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
5mg
$69.0 2023-09-10
Life Chemicals
F3411-6470-10mg
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
10mg
$79.0 2023-09-10
Life Chemicals
F3411-6470-2μmol
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
2μmol
$57.0 2023-09-10
A2B Chem LLC
BA67702-1mg
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
1mg
$245.00 2024-04-20
A2B Chem LLC
BA67702-25mg
2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114660-32-0
25mg
$360.00 2024-04-20

2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献

2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報

2-(4-Chlorobenzoyl)-4-(3-Chlorophenyl)-4H-1λ6,4-Benzo[θ]thiazine-1,1-Dione: A Comprehensive Overview

The compound with CAS No. 1114660-32-0, known as 2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1λ6,4-benzo[θ]thiazine-1,1-dione, is a highly specialized organic compound with a complex structure and significant potential in various scientific and industrial applications. This compound belongs to the class of benzo[θ]thiazines, which are heterocyclic aromatic compounds with a fused benzene ring and a thiazine ring. The presence of chloro substituents at specific positions in the molecule introduces unique electronic and steric properties, making it an interesting subject for research in medicinal chemistry, materials science, and pharmaceuticals.

The benzo[θ]thiazine core of this compound is a six-membered ring system containing sulfur and nitrogen atoms. The substitution pattern at positions 2 and 4 of the thiazine ring plays a crucial role in determining its chemical reactivity and biological activity. The 4-chlorophenyl group attached to position 4 of the thiazine ring contributes to the molecule's stability and enhances its ability to interact with biological targets. Similarly, the 4-chlorobenzoyl group at position 2 introduces additional electron-withdrawing effects, which can influence the compound's electronic properties and reactivity.

Recent studies have highlighted the potential of benzo[θ]thiazines as scaffolds for drug discovery. For instance, researchers have explored their ability to act as inhibitors of various enzymes, such as kinases and proteases, which are critical targets in the treatment of diseases like cancer and inflammatory disorders. The chloro substituents in this compound are particularly advantageous as they can enhance bioavailability and improve the molecule's pharmacokinetic profile.

In terms of synthesis, the preparation of 2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1λ6,4-benzo[θ]thiazine-1,1-dione involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. The choice of reagents and reaction conditions is critical to ensure high yields and selectivity in the formation of the desired product. Recent advancements in catalytic methods have enabled more efficient synthesis routes for such complex molecules.

The physical properties of this compound are also noteworthy. It has a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in organic solvents makes it suitable for various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for its characterization and quality control during production.

From an applications perspective, benzo[θ]thiazines like this compound have shown promise in the development of advanced materials with unique optical and electronic properties. For example, they can be used as building blocks for constructing functional polymers or as components in organic light-emitting diodes (OLEDs). The chloro substituents further enhance their versatility by allowing for additional functionalization through substitution reactions.

In conclusion, 2-(4-chlorobenzoyl)-4-(3-chlorophenyl)-4H-1λ6,4-benzo[θ]thiazine-1,1-dione is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable tool for researchers in both academia and industry.

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